molecular formula C18H13BrO2 B1286197 Benzyl 6-bromo-2-naphthoate CAS No. 170737-54-9

Benzyl 6-bromo-2-naphthoate

Cat. No.: B1286197
CAS No.: 170737-54-9
M. Wt: 341.2 g/mol
InChI Key: SFPJCHHSVUCDIR-UHFFFAOYSA-N
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Description

Benzyl 6-bromo-2-naphthoate is a chemical compound with the molecular formula C18H13BrO2. It is known for its unique reactivity and is used in various organic transformations. This compound is part of the naphthoate family, which is characterized by the presence of a naphthalene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-bromo-2-naphthoate typically involves the bromination of 6-hydroxy-2-naphthoic acid. The process begins with the reaction of 6-hydroxy-2-naphthoic acid with ammonia in the presence of sulfite or bisulfite to obtain 6-amino-2-naphthoic acid. This intermediate is then subjected to a diazotization reaction to form a diazotized compound, which is subsequently reacted with copper bromide in the presence of an acid to yield 6-bromo-2-naphthoic acid . The final step involves esterification with benzyl alcohol to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-bromo-2-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products

The major products formed from these reactions include various substituted naphthoates, naphthalenes, and coupled aromatic compounds.

Scientific Research Applications

Benzyl 6-bromo-2-naphthoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in various coupling reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those related to naphthoic acid derivatives.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzyl 6-bromo-2-naphthoate involves its interaction with molecular targets through its bromine and ester functional groups. These interactions can lead to various chemical transformations, such as substitution or coupling reactions. The pathways involved often include the formation of reactive intermediates that facilitate the desired chemical changes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its benzyl ester group, which provides distinct reactivity compared to its methyl ester or acid counterparts. This uniqueness makes it valuable in specific organic transformations and industrial applications.

Properties

IUPAC Name

benzyl 6-bromonaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrO2/c19-17-9-8-14-10-16(7-6-15(14)11-17)18(20)21-12-13-4-2-1-3-5-13/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPJCHHSVUCDIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201251480
Record name Phenylmethyl 6-bromo-2-naphthalenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201251480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170737-54-9
Record name Phenylmethyl 6-bromo-2-naphthalenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170737-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 6-bromo-2-naphthalenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201251480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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